Fmoc-Phe(2-F)-OH

Vue d'ensemble

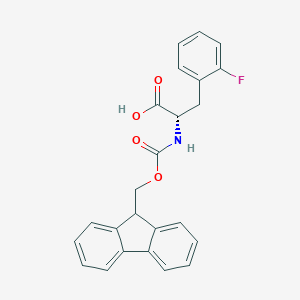

Description

Fmoc-Phe(2-F)-OH: , also known as fluorenylmethyloxycarbonyl-2-fluorophenylalanine, is a derivative of phenylalanine It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis begins with the protection of the amino group of 2-fluorophenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.

Purification: The resulting Fmoc-protected 2-fluorophenylalanine is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of Fmoc-Phe(2-F)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Fmoc-Phe(2-F)-OH can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like tetrahydrofuran or ethanol; room temperature or reflux conditions.

Substitution: Sodium azide, potassium cyanide; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature or slightly elevated temperatures.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Phe(2-F)-OH is widely utilized in the synthesis of peptides due to its stability and compatibility with solid-phase peptide synthesis protocols. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide chains. This compound's incorporation into peptides can enhance their biological activity and stability, making it valuable for studying protein interactions and functions .

Drug Development

The unique properties of this compound make it particularly useful in medicinal chemistry. Its fluorinated structure can improve the pharmacokinetic properties of therapeutic agents by enhancing their solubility and bioavailability. Researchers have explored its potential in designing novel therapeutics targeting specific diseases, including cancer and bacterial infections . The fluorine atom can also influence the binding affinity of peptides to their targets, which is crucial in drug design.

Bioconjugation Techniques

This compound plays a significant role in bioconjugation, where biomolecules are attached to drugs or imaging agents to enhance their efficacy and targeting capabilities. This compound allows for the precise attachment of various functional groups, enabling the development of targeted delivery systems that can improve therapeutic outcomes .

Fluorescent Labeling

In research involving biomolecular detection and quantification, this compound is employed for fluorescent labeling. Its ability to form stable conjugates with fluorescent dyes enhances the sensitivity and specificity of assays used to detect biomolecules in biological samples .

Neurobiology Research

This compound is also relevant in neurobiology studies, where it aids researchers in investigating the effects of peptides on neuronal signaling pathways. The compound's role in developing neuropeptides has implications for understanding neurodegenerative diseases and potential therapeutic interventions .

Material Science Applications

Recent studies have highlighted the self-assembly properties of this compound-based materials into nanostructures such as hydrogels. These materials exhibit desirable mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine . The ability to form hydrogels with tunable properties allows for innovative approaches in drug delivery systems and scaffolding for cell growth.

Comprehensive Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide assembly using solid-phase techniques | Enhances stability and biological activity |

| Drug Development | Improves pharmacokinetic properties of therapeutic agents | Increases solubility and binding affinity |

| Bioconjugation | Facilitates attachment of biomolecules to drugs or imaging agents | Enhances targeting capabilities |

| Fluorescent Labeling | Used for labeling biomolecules to improve detection sensitivity | Increases assay specificity |

| Neurobiology Research | Investigates effects on neuronal signaling | Potential therapeutic applications in neurodegeneration |

| Material Science | Forms self-assembled hydrogels with desirable mechanical properties | Suitable for tissue engineering applications |

Case Studies

- Peptide Therapeutics Development : Research has demonstrated that incorporating this compound into peptide sequences can enhance their anti-cancer properties by improving interaction with target proteins involved in tumor growth.

- Neuroprotective Peptides : Studies utilizing this compound have shown promise in developing neuroprotective peptides that may mitigate damage from neurodegenerative diseases by modulating neuronal signaling pathways.

- Hydrogel Applications : Recent investigations into this compound-based hydrogels have revealed their potential as scaffolds for tissue engineering, showing significant promise in supporting cell adhesion and proliferation.

Mécanisme D'action

Mechanism: Fmoc-Phe(2-F)-OH exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of 2-fluorophenylalanine, preventing unwanted reactions during the synthesis process. The fluorine atom at the 2-position of the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is involved in the pathways of solid-phase peptide synthesis, where it facilitates the stepwise addition of amino acids to form peptides and proteins.

Comparaison Avec Des Composés Similaires

Fmoc-Phe-OH: Fluorenylmethyloxycarbonyl-phenylalanine, without the fluorine substitution.

Fmoc-Tyr-OH: Fluorenylmethyloxycarbonyl-tyrosine, with a hydroxyl group on the phenyl ring.

Fmoc-Trp-OH: Fluorenylmethyloxycarbonyl-tryptophan, with an indole ring.

Uniqueness:

Fluorine Substitution: The presence of a fluorine atom at the 2-position of the phenyl ring in Fmoc-Phe(2-F)-OH distinguishes it from other Fmoc-protected amino acids. This substitution can enhance the compound’s chemical stability and reactivity, making it a valuable tool in peptide synthesis and other scientific research applications.

Activité Biologique

Fmoc-Phe(2-F)-OH, or Fmoc-2-fluoro-L-phenylalanine, is a fluorinated derivative of the essential amino acid phenylalanine, notable for its unique biological activities attributed to the fluorine substitution at the 2-position of the phenyl ring. This compound is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to enhance the properties of peptides through modulation of their interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅FNO₄

- Molecular Weight : Approximately 323.31 g/mol

- Structure : The Fmoc group (9-fluorenylmethoxycarbonyl) protects the amino group, facilitating selective coupling during peptide synthesis.

The incorporation of fluorine into peptides can significantly alter their chemical properties, affecting aspects such as protein folding, stability, and interactions with receptors and enzymes. Fluorinated amino acids like this compound are known to influence these biological processes by enhancing or inhibiting activity through changes in binding affinities.

Influence on Protein Folding and Stability

Research indicates that fluorinated amino acids can enhance the stability of peptides by promoting more favorable folding patterns. The presence of fluorine alters the electronic environment around the peptide backbone, which can lead to increased rigidity and stability in protein structures. This modification is particularly relevant in the context of enzyme activity and receptor interactions, where precise structural configurations are critical for function .

Interaction Studies

Studies have demonstrated that this compound can modify binding affinities of peptides to various biological targets. For instance, fluorinated derivatives have been shown to improve binding interactions with certain receptors, potentially leading to enhanced therapeutic effects. This modification is crucial in drug design, where optimizing binding characteristics can significantly influence efficacy .

Case Studies and Research Findings

- Hydrogel Formation : In a study examining the physical properties of various Fmoc-Phe derivatives, including this compound, it was found that this compound contributes to the formation of stable hydrogels with distinct mechanical properties. These hydrogels exhibited rapid formation and rigidity, making them suitable for applications in tissue engineering and cell culture .

- Structural Analysis : Crystallographic studies using techniques such as X-ray diffraction revealed that this compound exhibits unique intermolecular interactions compared to non-fluorinated counterparts. These differences in molecular packing and hydrogen bonding patterns were linked to variations in physical properties and biological activity .

- Peptide Synthesis Applications : this compound has been utilized in synthesizing bioactive peptides with enhanced potency. The fluorine substitution allows for tailored modifications that can lead to improved pharmacological profiles in therapeutic applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Phe-OH | C₁₈H₁₅NO₄ | Standard phenylalanine derivative |

| Fmoc-Phe(3,4-F₂)-OH | C₁₈H₁₅F₂NO₄ | Contains two fluorine atoms; alters reactivity |

| Fmoc-Phe(2-I)-OH | C₂₄H₂₀INO | Iodine substitution; different biological interactions |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOAMSIDCQWEW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370353 | |

| Record name | Fmoc-Phe(2-F)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-26-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Phe(2-F)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.